N-(3-Hydroxypropyl)-N'-(1-phenylethyl)thiourea
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Overview
Description
N-(3-Hydroxypropyl)-N’-(1-phenylethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group, a hydroxypropyl group, and a phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-N’-(1-phenylethyl)thiourea typically involves the reaction of 3-hydroxypropylamine with 1-phenylethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(3-Hydroxypropyl)-N’-(1-phenylethyl)thiourea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxypropyl)-N’-(1-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Hydroxypropyl)-N’-(1-phenylethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and cellular pathways. The hydroxypropyl and phenylethyl groups may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-N’-(1-phenylethyl)thiourea
- N-(3-Hydroxypropyl)-N’-(2-phenylethyl)thiourea
- N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea
Uniqueness
N-(3-Hydroxypropyl)-N’-(1-phenylethyl)thiourea is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the hydroxypropyl group can enhance its solubility, while the phenylethyl group may contribute to its interaction with biological targets.
Properties
CAS No. |
74548-49-5 |
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Molecular Formula |
C12H18N2OS |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C12H18N2OS/c1-10(11-6-3-2-4-7-11)14-12(16)13-8-5-9-15/h2-4,6-7,10,15H,5,8-9H2,1H3,(H2,13,14,16) |
InChI Key |
ATMRLVOQIRCFQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NCCCO |
Origin of Product |
United States |
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